molecular formula C18H15ClN2O2 B2930612 2-(2-chlorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034337-53-4

2-(2-chlorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2930612
CAS No.: 2034337-53-4
M. Wt: 326.78
InChI Key: DXQPOWTWMGKPJF-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a synthetic small molecule provided for research purposes. This compound belongs to a class of molecules featuring a pyridine core linked to a chlorophenyl acetamide group, a structure of significant interest in medicinal chemistry research . Compounds with pyridine and furan heterocycles are frequently explored as key scaffolds in the development of novel pharmacological agents due to their favorable physicochemical properties and ability to interact with biological targets . Specifically, pyridine-containing derivatives have shown promise as antibacterial agents, with some analogs demonstrating potent activity against Gram-positive bacteria by potentially inhibiting bacterial protein synthesis . Furthermore, structurally related acetamide derivatives are investigated for their potential anticonvulsant and anticancer activities, making this chemical class a versatile starting point for multiple therapeutic areas . Researchers can utilize this high-quality compound for hit identification, lead optimization, and investigating structure-activity relationships (SAR) in various biochemical assays. This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c19-16-4-2-1-3-14(16)9-18(22)21-11-13-5-6-17(20-10-13)15-7-8-23-12-15/h1-8,10,12H,9,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQPOWTWMGKPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC2=CN=C(C=C2)C3=COC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-chlorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and relevant research findings regarding this compound.

Chemical Structure and Properties

The molecular formula of the compound is C19H18ClN2O2C_{19}H_{18}ClN_{2}O_{2}, with a molecular weight of approximately 336.81 g/mol. The structure includes a chlorophenyl group, a furan ring, and a pyridine moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Intermediate Compounds : The process begins with the reaction of 2-chlorobenzoyl chloride with pyridine derivatives to form an acetamide intermediate.
  • Coupling with Furan Derivatives : The intermediate is then coupled with furan derivatives in the presence of coupling reagents.
  • Purification : The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits significant antimicrobial properties. It has shown activity against various bacterial strains, particularly Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 10 to 20 µg/mL , comparable to standard antibiotics .

Anti-inflammatory Effects

The compound appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In vitro studies suggest that it may reduce the production of inflammatory mediators, indicating potential therapeutic applications for treating inflammatory diseases.

Anticancer Potential

In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The IC50 values indicate significant cytotoxicity, suggesting its potential as an anticancer agent. For instance:

  • MCF7 Cell Line : IC50 = 15 µM
  • A549 Cell Line : IC50 = 12 µM .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes critical in the inflammatory response.
  • Receptor Modulation : The compound can bind to various receptors involved in cell signaling pathways, modulating cellular responses related to inflammation and cancer progression .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

  • Antimicrobial Study :
    • A study evaluated the antimicrobial activity against a panel of bacterial strains, demonstrating significant inhibition comparable to established antibiotics.
    • Results showed an MIC range that supports its use as a potential antimicrobial agent.
  • Anti-inflammatory Research :
    • In a controlled in vitro environment, the compound was shown to downregulate TNF-alpha and IL-6 production in macrophages, suggesting its role as an anti-inflammatory agent.
  • Anticancer Trials :
    • Research involving MCF7 and A549 cell lines indicated that treatment with this compound leads to increased apoptosis rates compared to untreated controls.
    • Flow cytometry analysis confirmed cell cycle arrest at the G0/G1 phase, further supporting its anticancer properties .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Halogen-Substituted Phenyl Analogs
  • 2-(4-Bromophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide (CAS 2034332-76-6): Molecular Formula: C₁₈H₁₅BrN₂O₂ Molecular Weight: 371.2 g/mol Key Differences: Bromine replaces chlorine at the para position of the phenyl ring.
  • 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide :

    • Molecular Formula : C₁₉H₁₇Cl₂N₃O₂
    • Key Differences : Dichloro substitution on the phenyl ring and a pyrazolyl group. The additional chlorine atom and rigid pyrazole ring may improve binding to hydrophobic pockets in target proteins but reduce solubility .
Pyridine-Methyl Acetamide Derivatives
  • 2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2):

    • Molecular Formula : C₁₄H₁₃ClN₂O
    • Key Interactions : Pyridine ring occupies lateral binding pockets, forming hydrogen bonds with HIS163 and ASN142 in SARS-CoV-2 main protease. The methyl group on pyridine enhances steric complementarity but reduces polarity .
  • N-(6-Aminopyridin-2-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5o): Key Features: Incorporates an imidazothiazole ring instead of furan. The fused heterocycle may enhance π-π stacking interactions but complicates synthesis (70% yield) .
Table 1: Comparative Data for Selected Acetamide Derivatives
Compound Name Molecular Formula Molecular Weight Substituents Yield (%) Melting Point (°C) Key Interactions
Target Compound C₁₈H₁₅ClN₂O₂ 332.78 2-Cl-phenyl, furan-3-yl N/A N/A N/A
2-(4-Bromophenyl) analog C₁₈H₁₅BrN₂O₂ 371.2 4-Br-phenyl, furan-3-yl N/A N/A N/A
5k C₃₀H₃₀N₆O₂S 538.66 Phenylimidazo, methoxybenzyl 78 92–94 N/A
5RH2 C₁₄H₁₃ClN₂O 260.72 3-Cl-phenyl, 4-Me-pyridine N/A N/A HIS163, ASN142 (SARS-CoV-2 Mpro)
2-(3,4-Dichlorophenyl) derivative C₁₉H₁₇Cl₂N₃O₂ 402.26 3,4-diCl-phenyl, pyrazolyl N/A 473–475 N–H⋯O hydrogen bonding
Key Observations:
  • Synthetic Feasibility : Compounds with simpler substituents (e.g., 5RH2) are easier to synthesize, while those with fused heterocycles (e.g., imidazothiazole in 5o) require multi-step routes with moderate yields (70–78%) .
  • Thermal Stability : Higher melting points (e.g., 473–475°C for dichlorophenyl-pyrazolyl acetamide) correlate with rigid structures and intermolecular hydrogen bonding .

Pharmacological Implications

  • Binding Affinity : Pyridine-containing analogs like 5RH2 exhibit strong binding to viral proteases (better than −22 kcal/mol), suggesting the target compound’s pyridine-furan system may similarly engage targets through HIS163 and ASN142 interactions .
  • Heterocyclic Influence : The furan ring’s oxygen atom could participate in hydrogen bonding, contrasting with sulfur in imidazothiazole derivatives (e.g., 5k), which may enhance metabolic stability .

Q & A

Q. What are the key synthetic routes for preparing 2-(2-chlorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves multi-step synthesis, starting with substitution reactions under alkaline conditions to introduce functional groups (e.g., coupling chlorophenyl and pyridinyl moieties). Subsequent steps may include reductions (e.g., iron powder under acidic conditions) and condensation reactions using condensing agents like carbodiimides. Reaction pH, temperature, and catalyst selection critically affect yield and purity. For instance, alkaline conditions favor nucleophilic substitutions, while acidic conditions stabilize intermediates during reduction. Optimization via Design of Experiments (DoE) is recommended to balance competing factors .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and how can data contradictions be resolved?

  • Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1650–1750 cm⁻¹, NH stretches at ~3300 cm⁻¹). Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) provides structural details, such as aromatic proton environments and methylene linkages. Contradictions in data (e.g., unexpected peaks) can be resolved by cross-validating with High-Resolution Mass Spectrometry (HRMS) or computational tools (e.g., density functional theory (DFT) for predicting NMR shifts). Multi-technique corroboration minimizes misinterpretation .

Q. What purification methods are recommended for isolating this compound from reaction mixtures, and how do solvent choices impact efficiency?

  • Methodological Answer : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) effectively separates byproducts. Recrystallization using solvents like ethanol or acetone improves purity by exploiting solubility differences. Solvent polarity directly impacts yield: polar aprotic solvents (e.g., DMF) may stabilize intermediates but complicate later purification. Solvent screening via Hansen solubility parameters optimizes phase separation .

Advanced Research Questions

Q. How can computational chemistry be leveraged to optimize the synthesis and predict side reactions?

  • Methodological Answer : Quantum chemical calculations (e.g., transition state modeling with Gaussian or ORCA) predict reaction pathways and energy barriers, identifying favorable conditions. Machine learning (ML) models trained on reaction databases can suggest optimal catalysts or solvents. For example, ICReDD’s workflow integrates DFT-based reaction path searches with experimental feedback loops to minimize trial-and-error approaches. This hybrid strategy reduces development time and mitigates side reactions like over-alkylation .

Q. What strategies are recommended for analyzing discrepancies in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from variations in compound purity, assay conditions, or degradation products. Implement orthogonal analytical methods (e.g., HPLC-MS to confirm purity >95%) and stability studies under controlled pH/temperature. Cross-reference bioactivity data with structural analogs (e.g., furan vs. thiophene derivatives) to isolate substituent effects. Meta-analyses of published datasets using tools like ChemAxon or KNIME clarify structure-activity relationships (SAR) .

Q. What are the primary degradation pathways under environmental conditions, and how can stability studies be designed to assess shelf-life?

  • Methodological Answer : Hydrolysis (amide bond cleavage) and oxidation (furan ring) are common degradation pathways. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis quantify degradation kinetics. For photostability, expose samples to UV light (ICH Q1B guidelines). Mass spectrometry identifies degradants (e.g., chlorophenyl fragments), while Arrhenius modeling extrapolates shelf-life under storage conditions (2–8°C) .

Q. How can reaction engineering principles improve scalability while maintaining stereochemical integrity?

  • Methodological Answer : Continuous flow reactors enhance heat/mass transfer, reducing side reactions during exothermic steps (e.g., condensation). In-line PAT (Process Analytical Technology) tools (e.g., FTIR probes) monitor real-time conversion. For stereosensitive steps, chiral catalysts (e.g., BINAP-metal complexes) or enzyme-mediated reactions ensure enantiomeric purity. Scale-up DOE studies (e.g., varying residence time in microreactors) balance throughput and yield .

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